2-Methoxy-2-(3-methylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-(3-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C10H15NO It is a derivative of phenethylamine, characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(3-methylphenyl)ethan-1-amine typically involves the reaction of 3-methylbenzaldehyde with methoxyamine hydrochloride to form an oxime intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of the oxime intermediate using a palladium or platinum catalyst under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(3-methylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methoxy-2-(3-methylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It is believed to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, modulating the release of serotonin and influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-2-(4-methylphenyl)ethan-1-amine
- 2-Methylphenethylamine
- 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine
- 2-(3-methoxy-2-methylphenyl)ethan-1-amine
Uniqueness
2-Methoxy-2-(3-methylphenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-methoxy-2-(3-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(7-11)12-2/h3-6,10H,7,11H2,1-2H3 |
InChI Key |
KKTWOADCPXNNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.